1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one is a complex organic compound characterized by its unique molecular structure and significant potential in various scientific fields. With the molecular formula and a molecular weight of approximately 211.26 g/mol, this compound features a dispiro structure that contributes to its distinctive chemical properties and reactivity .
The synthesis of 1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one typically involves multi-step organic reactions. A common synthetic route includes the cyclization of suitable precursors under controlled conditions, often requiring catalysts and specific solvents to enhance yield and purity .
In an industrial context, the production of this compound is optimized for efficiency and cost-effectiveness. This includes using large-scale reactors and continuous monitoring of reaction parameters. Purification techniques such as crystallization or chromatography are employed to isolate the compound in its pure form .
The molecular structure of 1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one is defined by its dispiro arrangement, which consists of two spiro centers connected by a dioxane moiety and an aza group. This unique configuration imparts specific chemical properties that are valuable in research and applications .
1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one can undergo several types of chemical reactions:
Major products formed from these reactions depend on the specific reagents and conditions used, leading to various derivatives such as carboxylic acids or alcohols .
The mechanism of action for 1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one involves its interaction with biological targets such as enzymes or receptors. This interaction can modulate enzymatic activity or interfere with cellular signaling pathways, potentially leading to therapeutic effects . Research indicates that compounds with similar structures may exhibit significant biological activity, including antimicrobial and anticancer properties.
The physical properties of 1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one include:
Chemical properties include:
These properties are essential for determining the compound's behavior in various applications .
1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one has several notable applications:
The compound 1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one (CAS: 1638759-75-7) follows systematic IUPAC conventions for polycyclic bridged heterocycles. Its name explicitly defines:
The dispiro notation "4.1.4.3" reveals the atom sequence between spiro junctions:
Table 1: Nomenclature Variations and Identifiers
Systematic Name | CAS Registry | Molecular Formula | Key Identifiers |
---|---|---|---|
1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one | 1638759-75-7 | C₁₁H₁₇NO₃ | SMILES: O=C(C1)NCC1(CCC2)CC32OCCO3 [1] |
1,4-Dioxa-10-azadispiro[4.2.4⁸.2⁵]tetradecan-9-one | 686723-63-7 | C₁₁H₁₇NO₃ | InChIKey: VOTHTBBQNLDSGA-UHFFFAOYSA-N [2] [3] |
1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one | Not provided | C₁₂H₁₈O₃ | MDL: MFCD31664953 [6] |
Nomenclature discrepancies arise in spiro atom numbering (e.g., "9-aza" vs. "10-aza") and bridge size prioritization (4.1.4.3 vs. 4.2.4.2), though all describe analogous tricyclic lactam-ketal cores [2] [6].
The 4.1.4.3 spiro index distinguishes this compound from related scaffolds like dispiro[4.2.4.2]tetradecanes or dispiro[4.1.4.3]tetradecan-12-ones. Key structural differences include:
Table 2: Spiro Framework Comparison
Spiro Index | Representative Compound | Ring System | Key Features |
---|---|---|---|
[4.1.4.3] | 1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one | 5+4+6 fused rings | Asymmetric, high strain at 3-membered bridge |
[4.2.4.2] | 1,4-Dioxa-9-aza-dispiro[4.2.4.2]tetradecan-10-one | 6+6+6 fused rings | Symmetric, lower ring strain |
[4.2.4.2] | 9-Benzyl-1,4-dioxa-9-aza-dispiro[4.2.4.2]tetradecane | 6+6+6 fused rings | N9-substituted derivative; no lactam [5] |
[4.1.4.3] | 1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one | 5+4+6 fused rings | No nitrogen; ketone at C12 [6] |
Biological relevance is linked to spiro indices: Asymmetric 4.1.4.3 systems exhibit greater three-dimensionality, enhancing binding to complex targets (e.g., CNS receptors) compared to symmetric counterparts [7].
The dispiro[4.1.4.3] framework inherently generates two quaternary stereocenters at the spiro carbon atoms. These centers impose:
The 4.1.4.3 junction's asymmetry also dictates cis/trans ring fusion:
Such stereochemical constraints are exploited in drug design, where spirolactams serve as conformationally restricted γ-aminobutyric acid (GABA) analogs or protease inhibitors [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0